molecular formula C10H10O5 B3155212 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid CAS No. 79458-62-1

2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid

Cat. No.: B3155212
CAS No.: 79458-62-1
M. Wt: 210.18 g/mol
InChI Key: ZYDSNEAHMPKNPG-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of a hydroxy group, a methoxy group, and an acrylic acid moiety attached to a phenoxy ring

Scientific Research Applications

2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid typically involves the reaction of 2-hydroxy-5-methoxyphenol with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Methoxy-5-oxo-phenoxy)acrylic acid.

    Reduction: 2-(2-Hydroxy-5-methoxyphenoxy)propionic acid.

    Substitution: 2-(2-Hydroxy-5-substituted-phenoxy)acrylic acid derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. The acrylic acid moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts that alter the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenoxy)acrylic acid
  • 2-(2-Methoxyphenoxy)acrylic acid
  • 2-(2-Hydroxy-5-methylphenoxy)acrylic acid

Uniqueness

2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid is unique due to the presence of both hydroxy and methoxy groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This dual functionality can enhance its versatility in various applications compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

2-(2-hydroxy-5-methoxyphenoxy)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-6(10(12)13)15-9-5-7(14-2)3-4-8(9)11/h3-5,11H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDSNEAHMPKNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)OC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79458-62-1
Record name 2-(2-Hydroxy-5-methoxyphenoxy)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079458621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-HYDROXY-5-METHOXYPHENOXY)ACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L5KWQ76F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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